molecular formula C8H12O2 B162645 (Z)-4-Methylhept-3-ene-2,6-dione CAS No. 137277-67-9

(Z)-4-Methylhept-3-ene-2,6-dione

Cat. No. B162645
M. Wt: 140.18 g/mol
InChI Key: SCZCAOODJLKIAJ-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-Methylhept-3-ene-2,6-dione, also known as diacetyl, is a yellowish-green organic compound with a strong buttery flavor and aroma. It is commonly used as a food flavoring and as a component in the production of various industrial chemicals. In recent years, diacetyl has gained attention in the scientific community due to its potential health effects on workers in the food and chemical industries.

Mechanism Of Action

The mechanism of action for (Z)-4-Methylhept-3-ene-2,6-dione's potential health effects is not fully understood. However, studies suggest that (Z)-4-Methylhept-3-ene-2,6-dione may cause damage to the respiratory and neurological systems through oxidative stress and inflammation.

Biochemical And Physiological Effects

Diacetyl exposure has been shown to cause a variety of biochemical and physiological effects in animal and human studies. These effects include increased levels of oxidative stress markers, inflammation in the respiratory and neurological systems, and alterations in neurotransmitter levels.

Advantages And Limitations For Lab Experiments

Diacetyl has been used as a model compound in laboratory studies to investigate the potential health effects of other flavoring compounds. However, the use of (Z)-4-Methylhept-3-ene-2,6-dione in laboratory experiments is limited by its potential toxicity and the need for specialized equipment to handle and measure the compound.

Future Directions

Future research on (Z)-4-Methylhept-3-ene-2,6-dione should focus on identifying the mechanisms underlying its potential health effects and developing strategies to mitigate these effects in workers exposed to the compound. Additionally, further studies are needed to determine the safety of (Z)-4-Methylhept-3-ene-2,6-dione and other flavoring compounds used in food and industrial applications.

Synthesis Methods

Diacetyl can be synthesized through various chemical reactions, including the oxidation of 2,3-butanedione and the reduction of 2,3-pentanedione. The most common method of synthesis involves the reaction of acetoin with an oxidizing agent, such as sodium hypochlorite or potassium permanganate.

Scientific Research Applications

Diacetyl has been the subject of numerous scientific studies, particularly in relation to its potential health effects on workers exposed to high levels of the compound. Studies have shown that (Z)-4-Methylhept-3-ene-2,6-dione exposure can cause respiratory symptoms, including bronchiolitis obliterans, a rare and severe lung disease. Additionally, (Z)-4-Methylhept-3-ene-2,6-dione has been shown to have neurotoxic effects, potentially leading to cognitive impairment and other neurological disorders.

properties

CAS RN

137277-67-9

Product Name

(Z)-4-Methylhept-3-ene-2,6-dione

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(Z)-4-methylhept-3-ene-2,6-dione

InChI

InChI=1S/C8H12O2/c1-6(4-7(2)9)5-8(3)10/h4H,5H2,1-3H3/b6-4-

InChI Key

SCZCAOODJLKIAJ-XQRVVYSFSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/CC(=O)C

SMILES

CC(=CC(=O)C)CC(=O)C

Canonical SMILES

CC(=CC(=O)C)CC(=O)C

synonyms

3-Heptene-2,6-dione, 4-methyl-, (Z)- (9CI)

Origin of Product

United States

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